molecular formula C16H16ClFN2O4 B4809583 1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid

1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid

Cat. No.: B4809583
M. Wt: 354.76 g/mol
InChI Key: IWVNTLJBPVRMHM-UHFFFAOYSA-N
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Description

1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a pyrrolidine ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving a suitable dicarbonyl compound and an amine.

    Introduction of the chloro and fluoro substituents: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources.

    Formation of the piperidine ring: This step involves the cyclization of an appropriate precursor, often under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro and fluoro substituents can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance its binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)piperidine-4-carboxylic acid
  • 1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidine

Uniqueness

1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both chloro and fluoro substituents, along with the pyrrolidine and piperidine rings, distinguishes it from other similar compounds and may enhance its reactivity and binding affinity in various applications.

Properties

IUPAC Name

1-[1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2O4/c17-11-7-10(1-2-12(11)18)20-14(21)8-13(15(20)22)19-5-3-9(4-6-19)16(23)24/h1-2,7,9,13H,3-6,8H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWVNTLJBPVRMHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 3
1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 4
1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 5
1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(1-(3-Chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylic acid

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